molecular formula C17H24N6O4 B2431833 methyl 2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate CAS No. 919720-93-7

methyl 2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate

Cat. No.: B2431833
CAS No.: 919720-93-7
M. Wt: 376.417
InChI Key: XJMWWELMNXBAPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate is a useful research compound. Its molecular formula is C17H24N6O4 and its molecular weight is 376.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-[3,9-dimethyl-7-(3-methylbutyl)-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O4/c1-10(2)6-7-21-15(25)13-14(20(4)17(21)26)18-16-22(13)8-11(3)19-23(16)9-12(24)27-5/h10H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMWWELMNXBAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC(C)C)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate is a novel compound with significant potential in pharmaceutical applications. Its unique structure combines elements of purine and triazine derivatives, which are known for various biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C18H26N6O4
  • Molecular Weight : 390.44 g/mol
  • CAS Number : 923194-41-6

The biological activity of this compound involves its interaction with various molecular targets within cells. The compound is believed to modulate enzyme activities related to nucleotide metabolism and signaling pathways. This modulation can influence processes such as DNA replication and cell division.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of related compounds in the purine and triazine classes. For instance:

  • Antibacterial Properties : Compounds similar to methyl 2-(7-isopentyl...) have shown effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli .
CompoundActivityTarget Organisms
Methyl 2-(7-isopentyl...)AntibacterialS. aureus, E. coli
Related Triazine DerivativesAntifungalCandida albicans, Aspergillus flavus

Anticancer Activity

Research has highlighted the potential anticancer properties of triazine and purine derivatives:

  • In Vitro Studies : Compounds similar to methyl 2-(7-isopentyl...) exhibited cytotoxic effects against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. Notably, one study reported IC50 values in the low micromolar range for these cell lines .
Cell LineIC50 Value (µM)Effect
A5490.98 ± 0.08Antiproliferative
MCF-71.05 ± 0.17Antiproliferative
HeLa1.28 ± 0.25Antiproliferative

Case Studies

  • Study on Purine Derivatives : A series of purine derivatives were synthesized and evaluated for their biological activities. Methyl 2-(7-isopentyl...) was included in these evaluations and demonstrated significant inhibition of cell proliferation in tested cancer cell lines .
  • Antimicrobial Evaluation : In a comparative study of various triazine compounds, methyl 2-(7-isopentyl...) showed promising results against both gram-positive and gram-negative bacteria .

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of purine derivatives and is characterized by a unique structure that includes multiple functional groups. The synthesis of methyl 2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate typically involves several key steps:

  • Starting Materials : The synthesis begins with the reaction of specific purine derivatives and isopentyl compounds.
  • Reaction Conditions : Common solvents used include acetone or ethanol under controlled temperature conditions to facilitate the reaction.
  • Purification : After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired product in high purity.

Biological Activities

This compound exhibits various biological activities that have been investigated in recent studies:

  • Antimicrobial Properties : Research indicates that similar compounds within its class show significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of purine compounds have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. For example, triazine derivatives have been shown to inhibit cell proliferation in various cancer cell lines .

Potential Therapeutic Uses

The unique structural characteristics of this compound open avenues for its application in several therapeutic areas:

  • Cancer Treatment : Given its potential antitumor effects and ability to interact with metabolic pathways involved in cancer progression.
  • Infectious Diseases : Its antimicrobial properties suggest possible applications in treating bacterial infections resistant to conventional antibiotics.
  • Neurological Disorders : Compounds with similar purine structures have been explored for their neuroprotective effects and potential use in treating conditions like Alzheimer's disease .

Several studies have documented the biological activities and therapeutic potentials of related compounds:

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry found that triazine derivatives exhibited significant inhibition against various bacterial strains .
  • Antitumor Research : Another investigation highlighted the efficacy of purine derivatives in reducing tumor growth in animal models .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid:

  • Acidic Hydrolysis : 6M HCl (reflux, 6 hours) yields 2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro- triazino[3,4-f]purin-1(4H)-yl)acetic acid .

  • Basic Hydrolysis : NaOH (10% aq., 60°C, 4 hours) achieves similar results with reduced side products .

Table 2: Hydrolysis Reaction Outcomes

ConditionTimeProduct PurityYieldSource
6M HCl (reflux)6h89%78%
10% NaOH (60°C)4h93%85%

Functionalization at Reactive Positions

The triazino-purine core allows further modifications:

  • N-3 Substitution : Reacts with aryl halides (e.g., 4-fluorobenzyl bromide) in DMSO at 100°C to introduce aryl groups .

  • C-8 Oxidation : Treatment with m-CPBA oxidizes the C-8 position to a sulfoxide, enhancing solubility .

Mechanistic Insight :
The electron-deficient purine ring facilitates electrophilic substitution, while the triazine nitrogen acts as a nucleophilic site .

Cyclization and Ring-Opening Reactions

  • Triazino Ring Stability : The 1,2,4-triazino ring resists thermal decomposition below 200°C but undergoes ring-opening in concentrated HNO₃ to form nitrated purine derivatives .

  • Microwave-Assisted Cyclization : Accelerates the formation of fused rings (e.g., pyrano-quinolinones) when reacted with maleic anhydride under microwave irradiation .

Table 3: Cyclization Reaction Parameters

ReagentMethodTimeYieldSource
Maleic anhydrideMicrowave (300W)20min76%
HNO₃ (conc.)Reflux3h61%

Biological Derivatization

  • Prodrug Formation : The methyl ester serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid .

  • Hybrid Molecules : Coupling with benzimidazole derivatives via Suzuki-Miyaura cross-coupling enhances anticancer activity .

Key Findings from Research

  • Synthetic Flexibility : The compound’s modular structure enables diverse functionalization, making it valuable for drug discovery .

  • Stability Profile : Hydrolytic stability in physiological pH (t₁/₂ = 12h at pH 7.4) supports its use in oral formulations .

  • Reactivity Constraints : Steric hindrance from the isopentyl group limits substitutions at N-7 but enhances metabolic stability .

Q & A

Q. Q1. What spectroscopic methods are most effective for confirming the structure of methyl 2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate?

Answer:

  • 1H/13C NMR : Assign chemical shifts to confirm the presence of isopentyl (δ ~0.8–2.5 ppm for CH2/CH3), acetate methyl (δ ~3.6–3.8 ppm), and triazino-purine core protons (δ ~6.5–8.5 ppm). Compare with analogous compounds (e.g., ) for validation .
  • HRMS (ESI) : Validate molecular formula (e.g., [M+H]+ or [M+Na]+) with ≤2 ppm mass accuracy, as demonstrated for structurally related purine derivatives .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and triazine/purine ring vibrations .

Q. Q2. How can synthetic protocols for this compound be optimized to improve yield and purity?

Answer:

  • Stepwise Functionalization : Use a two-step approach (e.g., triazine ring formation followed by purine coupling), inspired by methods in and . Control reaction temperature (e.g., −35°C for triazine intermediates) to minimize side reactions .
  • Catalytic Systems : Employ DIPEA (N,N-diisopropylethylamine) as a base for deprotonation, as shown in for triazine derivatives .
  • Purification : Utilize flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the compound, ensuring ≥95% purity .

Advanced Research Questions

Q. Q3. What computational approaches are suitable for modeling the compound’s electronic properties and binding affinity to biological targets?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study electron distribution in the triazino-purine core and acetate substituent. Compare frontier molecular orbitals (HOMO/LUMO) with known purine-based inhibitors .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with adenosine receptors (A1/A2A), leveraging structural analogs from as reference ligands .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) to validate binding modes .

Q. Q4. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Systematic Variability Analysis : Control variables such as solvent polarity (e.g., DMSO vs. aqueous buffer), purity thresholds (≥98% by HPLC), and assay conditions (e.g., ATP concentration in kinase assays) .
  • Dose-Response Curves : Perform IC50/EC50 determinations across multiple replicates (n ≥ 3) to quantify potency variability, as seen in for triazole-purinyl derivatives .
  • Cross-Validation : Compare results with structurally related compounds (e.g., ’s 1,3,9-trimethylpurine derivatives) to identify trends in substituent effects .

Q. Q5. What strategies can elucidate the compound’s metabolic stability in vitro?

Answer:

  • Microsomal Assays : Incubate with human liver microsomes (HLMs) at 37°C, monitoring parent compound depletion via LC-MS/MS. Use NADPH cofactor to assess CYP450-mediated oxidation .
  • Metabolite ID : Employ high-resolution mass spectrometry (HRMS/MS) to detect phase I/II metabolites (e.g., demethylation of acetate or hydroxylation of isopentyl) .
  • Enzyme Inhibition Studies : Test interactions with CYP3A4/CYP2D6 using fluorescent probes (e.g., dibenzylfluorescein) to predict drug-drug interaction risks .

Experimental Design & Data Analysis

Q. Q6. How should researchers design a structure-activity relationship (SAR) study for this compound?

Answer:

  • Analog Synthesis : Modify substituents systematically (e.g., replace isopentyl with n-pentyl or cyclopentyl; vary methyl groups at positions 3/9). Follow protocols in and for regioselective functionalization .
  • Biological Profiling : Screen analogs against adenosine receptors (A1, A2A) and kinases (e.g., PKA, PKC) using radioligand binding and ATP-consumption assays .
  • Data Interpretation : Apply multivariate analysis (e.g., PCA) to correlate substituent hydrophobicity (ClogP) with activity, as demonstrated in for triazole-purinyl derivatives .

Q. Q7. What methodologies are recommended for analyzing the compound’s photophysical properties?

Answer:

  • UV-Vis Spectroscopy : Measure absorbance in polar aprotic solvents (e.g., acetonitrile) to identify π→π* transitions in the triazino-purine system (λmax ~250–300 nm) .
  • Fluorescence Quenching : Titrate with iodide ions to assess solvent accessibility of aromatic rings, using Stern-Volmer plots to quantify quenching constants .
  • TD-DFT : Simulate excited-state transitions (e.g., CAM-B3LYP/6-31G*) to assign experimental absorbance bands .

Troubleshooting & Contradictions

Q. Q8. How can discrepancies in solubility data across studies be addressed?

Answer:

  • Standardized Protocols : Use the shake-flask method (USP) in pH 7.4 PBS at 25°C, ensuring equilibration for 24 hours. Compare with data from and .
  • Co-Solvent Systems : Test solubility in DMSO-water mixtures (≤1% DMSO) to mimic physiological conditions, avoiding artifacts from excessive organic solvents .
  • Particle Size Analysis : Characterize compound crystallinity (PXRD) and particle size (DLS), as amorphous forms may exhibit higher apparent solubility .

Q. Q9. What experimental controls are critical for validating the compound’s enzymatic inhibition mechanism?

Answer:

  • Negative Controls : Include assays without ATP (to rule out non-specific binding) and with heat-inactivated enzymes (to confirm activity dependence) .
  • Positive Controls : Use staurosporine (kinase inhibition) or ZM241385 (adenosine receptor antagonist) to benchmark potency .
  • Pre-Incubation Studies : Pre-incubate compound with enzyme (30 min, 37°C) to distinguish time-dependent inhibition from reversible binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.